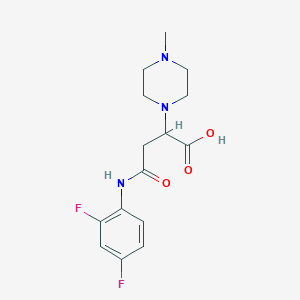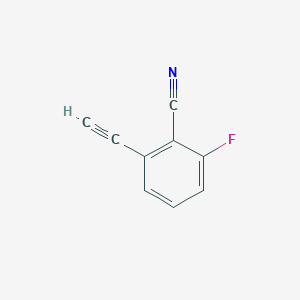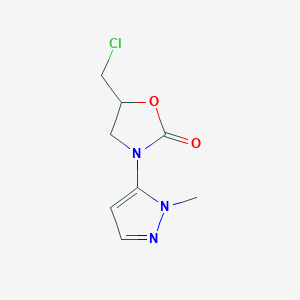![molecular formula C11H16ClNO B2888811 [(2S,5R)-5-Phenyloxolan-2-yl]methanamine;hydrochloride CAS No. 1807891-08-2](/img/structure/B2888811.png)
[(2S,5R)-5-Phenyloxolan-2-yl]methanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2S,5R)-5-Phenyloxolan-2-yl]methanamine;hydrochloride is a chemical compound with the molecular formula C11H16ClNO and a molecular weight of 213.71. This compound is known for its unique structure, which includes a phenyloxolan ring and a methanamine group. It is often used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of [(2S,5R)-5-Phenyloxolan-2-yl]methanamine;hydrochloride typically involves the following steps:
Formation of the Phenyloxolan Ring: The initial step involves the formation of the phenyloxolan ring through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.
Introduction of the Methanamine Group: The next step involves the introduction of the methanamine group. This can be done by reacting the phenyloxolan intermediate with a suitable amine source under appropriate conditions.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the amine compound with hydrochloric acid.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
[(2S,5R)-5-Phenyloxolan-2-yl]methanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions depend on the specific conditions used.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced derivatives of the compound.
Substitution: Substitution reactions can occur when the compound reacts with suitable electrophiles or nucleophiles.
Wissenschaftliche Forschungsanwendungen
[(2S,5R)-5-Phenyloxolan-2-yl]methanamine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in biochemical studies to investigate its interactions with biological molecules.
Industry: The compound is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of [(2S,5R)-5-Phenyloxolan-2-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
[(2S,5R)-5-Phenyloxolan-2-yl]methanamine;hydrochloride can be compared with other similar compounds, such as:
[(2R,5R)-5-Phenyloxolan-2-yl]methanamine;hydrochloride: This compound has a similar structure but differs in the stereochemistry of the phenyloxolan ring.
[(2S,5S)-5-Phenyloxolan-2-yl]methanamine;hydrochloride: Another stereoisomer with different spatial arrangement of atoms.
[(2R,5S)-5-Phenyloxolan-2-yl]methanamine;hydrochloride: This compound also differs in the stereochemistry, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific stereochemistry, which can influence its reactivity and interactions with other molecules.
Eigenschaften
IUPAC Name |
[(2S,5R)-5-phenyloxolan-2-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H/t10-,11+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUXSMCIXWFXJQ-VZXYPILPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CN)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CN)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2-ETHOXYPHENYL)ACETAMIDE](/img/structure/B2888728.png)


![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2888731.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-(4-methylphenyl)acetic acid](/img/structure/B2888732.png)
![2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2888734.png)
![2-Methyl-4H-pyrazolo[3,4-b][1,4]oxazin-5-one](/img/structure/B2888737.png)

![1-(3-(dimethylamino)propyl)-3-hydroxy-5-(3-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B2888739.png)

![5-(2-Nitrophenyl)sulfonyl-2,5,8-triazaspiro[3.5]nonan-7-one](/img/structure/B2888744.png)


![2-(4-chlorophenoxy)-2-methyl-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2888749.png)
